molecular formula C20H23N5O4 B6441078 3-methoxy-6-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2-methyl-2H-indazole CAS No. 2549011-79-0

3-methoxy-6-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2-methyl-2H-indazole

Cat. No.: B6441078
CAS No.: 2549011-79-0
M. Wt: 397.4 g/mol
InChI Key: ORDYBTSTKALPOU-UHFFFAOYSA-N
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Description

3-methoxy-6-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2-methyl-2H-indazole is a potent and selective investigational inhibitor of the IL-2-inducible T-cell kinase (ITK), a key signaling molecule in T-helper type 2 (Th2) cell and mast cell activation [https://www.nature.com/articles/s41598-021-98967-w]. Its primary research value lies in the study of allergic asthma and other Th2-cell-mediated inflammatory diseases. By specifically targeting ITK, this compound effectively suppresses the production of T-helper 2 cytokines, such as IL-4, IL-5, and IL-13, which are central to the allergic response [https://www.jimmunol.org/content/186/4/2115]. This mechanism provides researchers with a valuable tool to dissect the ITK signaling pathway and to evaluate the therapeutic potential of ITK inhibition in preclinical models of asthma, potentially leading to reduced airway inflammation and hyperresponsiveness [https://www.sciencedirect.com/science/article/abs/pii/S0006295213004983]. The compound's design, featuring a piperidine linker, contributes to its optimized pharmacological profile for in vivo research applications.

Properties

IUPAC Name

(3-methoxy-2-methylindazol-6-yl)-[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4/c1-24-19(28-3)16-5-4-13(10-17(16)23-24)18(26)25-8-6-14(7-9-25)29-20-21-11-15(27-2)12-22-20/h4-5,10-12,14H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDYBTSTKALPOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)C(=O)N3CCC(CC3)OC4=NC=C(C=N4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-methoxy-6-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}-2-methyl-2H-indazole is a complex organic molecule with potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several functional groups, including a methoxy group, a piperidine ring, and an indazole core. Its structural complexity suggests a diverse range of interactions with biological targets.

Biological Activity

Recent studies have highlighted the compound's potential in various therapeutic areas, particularly in anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

Research indicates that derivatives of pyrimidine, closely related to this compound, exhibit significant anti-inflammatory effects. For instance, certain pyrimidine derivatives have shown potent inhibition of cyclooxygenase-2 (COX-2), with IC50 values comparable to established anti-inflammatory drugs like celecoxib. Specifically, compounds with similar structures demonstrated IC50 values around 0.04μmol0.04\,\mu \text{mol} against COX-2 inhibition .

Anticancer Properties

The compound's structural components may also contribute to anticancer activity. Studies on related indazole derivatives have reported promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. Mechanistic studies suggest that these compounds can modulate key signaling pathways involved in tumor growth and metastasis.

The mechanism of action for this compound is hypothesized to involve the inhibition of specific enzymes and receptors involved in inflammatory and cancer pathways. For example:

  • Inhibition of COX Enzymes : Similar compounds have been shown to selectively inhibit COX-2 over COX-1, reducing inflammation without the gastrointestinal side effects commonly associated with non-selective NSAIDs.
  • Targeting Kinases : The presence of the piperidine moiety suggests potential interactions with kinase receptors involved in cancer signaling pathways.

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that related compounds significantly reduce the expression levels of inflammatory markers such as iNOS and COX-2 in cultured cells .
  • Animal Models : In vivo studies using carrageenan-induced paw edema models have shown that pyrimidine derivatives exhibit comparable efficacy to indomethacin, a standard anti-inflammatory agent, with effective doses (ED50) ranging from 8.23μM8.23\,\mu \text{M} to 11.60μM11.60\,\mu \text{M} .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsIC50/ED50 ValuesReference
Anti-inflammatoryPyrimidine Derivatives0.04μmol0.04\,\mu \text{mol} (COX-2)
AnticancerIndazole DerivativesVaries by cell line
Kinase InhibitionPiperidine-related CompoundsNot specified

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indazole Derivatives

6-Methoxy-3-methyl-1H-indazole (CAS 7746-29-4)
  • Similarity : 0.75
  • Structure : Shares the indazole core with methoxy and methyl substituents but lacks the piperidine-pyrimidine extension.
  • Applications : Primarily used as a synthetic intermediate. The absence of the extended side chain limits its bioactivity compared to the target compound.
6-(4-Methoxyphenyl)-3-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine (CAS 216661-72-2)
  • Similarity : 0.67
  • Structure : Replaces the indazole with a pyrazolo-pyrimidine system and a 4-methoxyphenyl group.
  • Applications : Likely explored for kinase inhibition due to the pyrimidine moiety. The target compound’s piperidine linker may offer improved solubility and binding specificity.

Piperidine- and Pyrimidine-Containing Compounds

Tert-butyl 4-(5-(3,3a-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamido)-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate
  • Structure : Features a tert-butyl carbamate-protected piperidine and a pyrazolo-pyrimidine substituent .
  • Key Data :
    • Elemental Analysis : Calc. C 60.84%, H 6.33%, N 19.87%; Obs. C 60.34%, H 6.53%, N 19.67% .
  • Comparison : The tert-butyl group may enhance solubility, while the target compound’s methoxypyrimidinyloxy group could improve binding affinity to aromatic-rich protein pockets.
BRD4 Bromodomain Ligand ()
  • Structure: Contains a piperidine-carbonyl-phenylamino-pyrimidine scaffold .
  • Applications: Targets bromodomains, epigenetic regulators involved in cancer. The target compound’s indazole core may offer alternative π-π stacking interactions compared to the benzodiazepinone in this ligand.

Pesticide Analogs

Imazamox and Imazethapyr
  • Structures: Imidazolinone herbicides with pyridine and carboxylic acid groups .
  • Comparison : While these compounds share heterocyclic elements, their carboxylic acid substituents and lack of indazole/pyrimidine diversity limit their utility outside herbicide applications.
Fipronil and Ethiprole
  • Structures : Pyrazole carbonitriles with sulfinyl and halogen substituents .
  • Comparison : The target compound’s indazole and pyrimidine groups are less electronegative than the halogenated pyrazoles in these insecticides, suggesting divergent biological targets.

Comparative Analysis Table

Compound Name Core Structure Key Substituents Applications Key Differences from Target Compound
6-Methoxy-3-methyl-1H-indazole Indazole 3-methoxy, 2-methyl Synthetic intermediate Lacks piperidine-pyrimidine chain
BRD4 Ligand () Pyrimidine-benzodiazepinone Piperidine-carbonyl, phenylamino Anticancer Benzodiazepinone core vs. indazole
Tert-butyl piperidine-pyrazolo-pyrimidine Indazole-pyrazolo-pyrimidine tert-butyl carbamate, pyrazolo-pyrimidine Undisclosed (likely drug) Carbamate protection vs. methoxypyrimidinyloxy
Imazamox Imidazolinone Pyridine, carboxylic acid Herbicide Acidic group limits membrane permeability

Key Research Findings

  • Metabolic Stability : Methoxy groups may reduce oxidative metabolism, extending half-life relative to halogenated analogs like fipronil .
  • Binding Potential: The piperidine-carbonyl linker could mimic natural peptide backbones, making it suitable for protein-protein interaction inhibition .

Q & A

Basic: What synthetic strategies are recommended for constructing the piperidine-pyrimidine-indazole scaffold, and how are reaction conditions optimized?

Answer:
The synthesis involves multi-step coupling reactions. Key steps include:

  • Piperidine functionalization : Introducing the 5-methoxypyrimidin-2-yloxy group via nucleophilic aromatic substitution under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
  • Carbonyl linkage formation : Coupling the functionalized piperidine to the 6-position of the indazole core using carbodiimide reagents (e.g., EDCI/HOBt) in dichloromethane or THF .
  • Optimization : Solvent polarity and catalyst selection critically influence yield. For example, DMF enhances solubility of intermediates, while THF reduces side reactions. Reaction progress should be monitored via TLC or HPLC to terminate reactions at >90% conversion .

Basic: Which analytical techniques are essential for confirming the structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate connectivity, e.g., distinguishing methoxy protons (δ 3.8–4.0 ppm) and indazole aromatic protons (δ 7.2–8.1 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ expected for C₂₃H₂₄N₅O₅).
  • Infrared (IR) Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) groups .
  • X-ray Crystallography (if crystalline): Resolves absolute configuration, as demonstrated for structurally analogous pyrazoline derivatives .

Advanced: How can computational modeling predict the compound’s binding affinity to kinase targets, and what experimental validation is required?

Answer:

  • Docking Studies : Use software like AutoDock Vina to model interactions with kinase ATP-binding pockets. Prioritize hydrogen bonds between the pyrimidine’s methoxy group and conserved residues (e.g., hinge-region Glu/Lys) .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100-ns trajectories; RMSD <2 Å indicates stable binding .
  • Experimental Validation : Compare computational predictions with in vitro kinase inhibition assays (IC₅₀ values). Discrepancies may arise from solvent effects or protein flexibility, necessitating iterative model refinement .

Advanced: How should researchers address contradictions between in vitro potency and in vivo pharmacokinetic (PK) data for this compound?

Answer:

  • Metabolic Stability : Evaluate hepatic microsomal degradation (e.g., human liver microsomes) to identify vulnerable sites (e.g., piperidine N-oxidation). Introduce steric hindrance (e.g., methyl groups) to improve stability .
  • Solubility-Permeability Balance : Use shake-flask assays (pH 7.4) to measure aqueous solubility. If low (<10 µM), modify the methoxy or indazole substituents to enhance polarity without compromising membrane permeability (Caco-2 assay) .
  • PK/PD Modeling : Correlate plasma exposure (AUC, Cₘₐₓ) with target engagement using compartmental models. Adjust dosing regimens to maintain trough concentrations above IC₉₀ .

Advanced: What strategies resolve spectral overlaps in NMR analysis caused by the compound’s complex aromatic system?

Answer:

  • 2D NMR Techniques :
    • HSQC : Correlates ¹H signals with ¹³C shifts, resolving overlapping indazole and pyrimidine protons .
    • NOESY : Identifies spatial proximity between methoxy groups and adjacent aromatic protons, confirming substitution patterns .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃O- groups) to simplify splitting patterns .
  • Variable Temperature NMR : Conduct experiments at 25°C and −40°C; reduced thermal motion sharpens broad peaks caused by conformational exchange .

Basic: What purification methods are effective for isolating this compound from reaction byproducts?

Answer:

  • Flash Chromatography : Use silica gel with gradient elution (hexane/EtOAc 70:30 to 50:50) to separate polar byproducts (e.g., unreacted piperidine intermediates) .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences. Monitor crystal formation under controlled cooling rates .
  • Preparative HPLC : Apply C18 columns with acetonitrile/water (+0.1% TFA) for high-purity isolation (>98%). Collect fractions based on UV absorption at 254 nm .

Advanced: How does the methoxy group’s position on the pyrimidine ring influence target selectivity?

Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • 5-Methoxy vs. 2-Methoxy : The 5-methoxy group enhances π-stacking with hydrophobic kinase pockets (e.g., EGFR), while 2-methoxy derivatives show reduced affinity due to steric clashes .
    • Electrostatic Effects : Methoxy groups at meta positions increase electron density on the pyrimidine ring, strengthening hydrogen bonds with catalytic lysine residues (e.g., K48 in CDK2) .
  • Experimental Validation : Synthesize analogs with methoxy groups at varying positions and compare IC₅₀ values in kinase panels .

Advanced: What are the implications of the compound’s logP and pKa values on its cellular uptake?

Answer:

  • logP Determination : Measure via shake-flask (octanol/water partition). Optimal logP 2–3 balances membrane permeability and solubility. Higher logP (>4) may reduce aqueous solubility, limiting bioavailability .
  • pKa Profiling : Use potentiometric titration to identify ionizable groups (e.g., indazole NH, pKa ~8.5). At physiological pH (7.4), partial ionization enhances solubility without compromising passive diffusion .
  • Cellular Uptake Assays : Compare intracellular concentrations (LC-MS/MS) in cell lines with varying efflux pump expression (e.g., MDCK-MDR1) to assess transporter-mediated limitations .

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